4-Amino-1,1,1-Trifluorobutan-2-One Hydrochloride: A Comprehensive Technical Guide for Drug Development and Chemical Synthesis
4-Amino-1,1,1-Trifluorobutan-2-One Hydrochloride: A Comprehensive Technical Guide for Drug Development and Chemical Synthesis
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS: 2866333-99-3) serves as a highly versatile β -amino trifluoromethyl ketone (TFMK) building block. This compound is critical for synthesizing transition-state inhibitors targeting serine and cysteine proteases, as well as for developing novel peptidomimetics. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol grounded in the Weinreb amide approach.
Physicochemical Profiling
To facilitate experimental design and quality control, the core physicochemical parameters of the compound are summarized in Table 1.
Table 1: Physicochemical Properties of 4-Amino-1,1,1-Trifluorobutan-2-One Hydrochloride
| Parameter | Specification |
| Chemical Name | 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride |
| CAS Number (Salt) | 2866333-99-3 |
| CAS Number (Free Base) | 1369162-83-3 |
| Molecular Formula | C₄H₆F₃NO · HCl (or C₄H₇ClF₃NO) |
| Molecular Weight | 177.55 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |
| Storage Conditions | 2–8 °C, under inert atmosphere (Argon/Nitrogen), desiccated |
Mechanistic Role in Drug Discovery: Protease Inhibition
The strategic placement of a trifluoromethyl group adjacent to a carbonyl carbon drastically alters the molecule's electronic landscape. Due to the intense electron-withdrawing nature of the −CF3 group, the carbonyl carbon becomes highly electrophilic.
In the context of drug discovery, TFMKs act as potent, reversible inhibitors of serine and cysteine proteases (such as human neutrophil elastase, cathepsins, and viral proteases like SARS-CoV-2 Mpro) . When the TFMK enters the enzyme's active site, the catalytic nucleophile (the hydroxyl group of serine or the sulfhydryl group of cysteine) attacks the electrophilic carbonyl. This forms a stable, tetrahedral hemiketal or hemithioacetal. Because this tetrahedral geometry closely mimics the transition state of native peptide bond hydrolysis, the enzyme binds the inhibitor with exceptionally high affinity, effectively halting its catalytic cycle.
Fig 1. Mechanism of protease inhibition via reversible hemiketal/hemithioacetal formation.
Synthetic Methodologies: The Weinreb Amide Approach
Synthesizing trifluoromethyl ketones directly from esters or acid chlorides using the Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF3 ) is notoriously difficult. The initial addition of the −CF3 anion generates a highly reactive alkoxide intermediate that often collapses prematurely, leading to a second nucleophilic attack and the formation of unwanted tertiary alcohols.
To circumvent this, the synthesis of 4-amino-1,1,1-trifluorobutan-2-one relies on the Weinreb amide approach . By converting N-Boc- β -alanine into its corresponding N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of TMSCF3 forms a stable, five-membered cyclic chelate coordinated by the methoxy oxygen and the magnesium/lithium/silicon counterion. This chelate is remarkably stable at low temperatures, completely preventing over-addition. The desired trifluoromethyl ketone is only liberated upon acidic aqueous workup, ensuring high yields and purity.
Fig 2. Three-step synthesis of 4-amino-1,1,1-trifluorobutan-2-one HCl via Weinreb amide.
Step-by-Step Experimental Protocol
As a Senior Application Scientist, I emphasize that every synthetic step must be a self-validating system. The following protocol integrates in-process controls (IPCs) to ensure causality, prevent downstream failures, and guarantee reproducibility.
Step 1: Amidation (Synthesis of N-Boc- β -alanine Weinreb Amide)
Causality: N,O-dimethylhydroxylamine is coupled to the carboxylic acid to form the Weinreb amide, which acts as a protective chelate in the subsequent trifluoromethylation step to prevent double-addition.
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Setup: Dissolve 1.0 eq of N-Boc- β -alanine in anhydrous Dichloromethane (DCM) under an argon atmosphere.
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Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at room temperature to form the active ester. Validation: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the starting material streak.
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Coupling: Add 1.5 eq of N,O-dimethylhydroxylamine hydrochloride, followed by dropwise addition of 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Reaction: Stir at room temperature for 12 hours.
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Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate in vacuo.
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Validation: LC-MS should confirm the product mass ( [M+H]+=233.1 ).
Step 2: Nucleophilic Trifluoromethylation
Causality: The Ruppert-Prakash reagent ( TMSCF3 ) requires a fluoride initiator (CsF) to generate the reactive −CF3 carbanion equivalent. The reaction must be kept cold to stabilize the tetrahedral Weinreb intermediate.
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Setup: Dissolve the Weinreb amide intermediate in anhydrous THF and cool to 0 °C in an ice bath under argon.
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Initiation: Add 0.1 eq of Cesium Fluoride (CsF) or TBAF.
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Addition: Slowly add 2.0 eq of TMSCF3 dropwise.
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Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight. Validation: 19 F NMR of an aliquot should show the disappearance of the TMSCF3 peak (-67 ppm) and the appearance of the silylated hemiketal intermediate.
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Hydrolysis: Quench the reaction with 1M aqueous HCl and stir for 1 hour to collapse the tetrahedral intermediate into the ketone.
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Extraction: Extract with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography.
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Validation: 19 F NMR must show a sharp singlet around -79 ppm (characteristic of the −CF3 adjacent to a ketone).
Step 3: Acidic Deprotection
Causality: The Boc protecting group must be removed to yield the free amine. Anhydrous 4M HCl in dioxane is chosen over aqueous HCl to prevent the highly electrophilic TFMK from forming a stable gem-diol (hydrate) with water, which complicates isolation.
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Setup: Dissolve the N-Boc-TFMK intermediate in a minimal amount of anhydrous DCM.
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Deprotection: Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature for 2 hours.
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Precipitation: As the Boc group is cleaved (releasing isobutylene and CO2 ), the hydrochloride salt of the product will precipitate out of the non-polar solvent mixture.
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Isolation: Filter the white precipitate under a stream of argon (the salt is hygroscopic). Wash with cold diethyl ether.
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Validation: 1 H NMR ( D2O ) should show the loss of the massive 9-proton Boc singlet at 1.4 ppm. LC-MS will show [M+H]+=142.0 for the free base.
Analytical Validation and Quality Control
To ensure the structural integrity of the final 4-amino-1,1,1-trifluorobutan-2-one hydrochloride, the following QC parameters must be met:
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19 F NMR (400 MHz, D2O ): A sharp singlet at approximately -78.5 to -80.0 ppm. The absence of peaks around -67 ppm confirms no residual TMSCF3 .
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1 H NMR (400 MHz, D2O ): Two distinct multiplets for the methylene protons ( α and β to the ketone) around 3.0 ppm and 3.3 ppm.
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Mass Spectrometry (ESI-TOF): Calculated for C4H7F3NO+ [M+H]+ : 142.04. Found: 142.0.
Note on Handling: Due to the electrophilic nature of the ketone, dissolution in protic solvents (like water or methanol) for extended periods will result in an equilibrium mixture of the ketone and its corresponding hydrate (gem-diol). This is a normal physicochemical behavior of TFMKs and should not be misinterpreted as degradation during NMR analysis.
References
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Shao, Y.-M., Yang, W.-B., Kuo, T.-H., et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry, 2008, 16(8), 4652-4660. URL:[Link]
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Rudzinski, D. M., Kelly, C. B., Leadbeater, N. E. "A Weinreb amide approach to the synthesis of trifluoromethylketones." Chemical Communications, 2012, 48, 9610-9612. URL:[Link]

